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In the relentless pursuit of smaller, faster, and more power-efficient semiconductor devices, the

choice of materials for interconnects and contacts becomes critically important. For deep sub-

micron technologies, where feature sizes are shrinking to nanometer scales, metal silicides

play a crucial role in reducing parasitic resistance and improving device performance. Among

the various candidates, Titanium Silicide (TiSi₂) and Cobalt Silicide (CoSi₂) have been

extensively studied and implemented. This guide provides an objective comparison of their

performance, supported by experimental data, to aid researchers, scientists, and drug

development professionals in making informed material choices.

Executive Summary
While both TiSi₂ and CoSi₂ offer low resistivity, a key requirement for high-performance

integrated circuits, CoSi₂ has emerged as the preferred material for deep sub-micron

technologies. The primary reason for this shift lies in the superior scalability of CoSi₂. TiSi₂

suffers from a significant drawback related to its phase transformation, which becomes

increasingly problematic as linewidths shrink. In contrast, CoSi₂ maintains its low resistivity

even in very narrow lines, making it a more reliable choice for advanced technology nodes.

Quantitative Performance Comparison
The following tables summarize the key performance metrics of TiSi₂ and CoSi₂, based on

experimental data from various studies.
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Property
Titanium Silicide
(TiSi₂)

Cobalt Silicide
(CoSi₂)

Notes

Resistivity

C49 Phase: 60-90 µΩ-

cm C54 Phase: 13-20

µΩ-cm[1][2]

14-20 µΩ-cm[2]

The low-resistivity

C54 phase is desired

for TiSi₂.

Formation

Temperature

C49 Phase: ~450-

650°C C54 Phase:

>650°C[3]

~700-800°C[2]

TiSi₂ requires a two-

step anneal for the

low-resistivity phase.

Thermal Stability
Agglomerates above

900°C[1][3]

Stable up to

~950°C[2]

CoSi₂ generally

exhibits better thermal

stability.

Silicon Consumption
~2.27 nm Si per nm

Ti[2]

~3.64 nm Si per nm

Co[2]

CoSi₂ consumes more

silicon during its

formation.

Contact Resistance

Can be low, but

dependent on phase

and interface quality.

[4]

Generally lower and

more reproducible for

small contacts.[5][6]

CoSi₂ is preferred for

achieving low contact

resistance in scaled

devices.

Scalability

Poor due to linewidth-

dependent C49-C54

phase transformation.

[7]

Excellent, no

significant linewidth

dependency.[8]

This is the primary

advantage of CoSi₂

over TiSi₂.

Detailed Comparison
Resistivity and Phase Transformation
The most significant challenge with TiSi₂ is its polymorphic nature. It initially forms in a

metastable, high-resistivity C49 phase (60-90 µΩ-cm) at temperatures between 450°C and

650°C.[1][3] A subsequent higher temperature anneal (above 650°C) is required to transform it

into the desired low-resistivity C54 phase (13-20 µΩ-cm).[3] This phase transformation is

nucleation-dependent, and for linewidths below 0.25 µm, the nucleation of the C54 phase

becomes increasingly difficult, leading to incomplete transformation and high resistance.[7]
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Cobalt Silicide, on the other hand, forms a single low-resistivity phase (CoSi₂) with a resistivity

of 14-20 µΩ-cm.[2] The formation of CoSi₂ does not exhibit a strong dependence on the

linewidth, making it a much more robust and scalable solution for deep sub-micron devices.[8]

Thermal Stability
Both silicides offer good thermal stability, which is crucial for withstanding subsequent high-

temperature processing steps in device fabrication. However, TiSi₂ films can agglomerate at

temperatures above 900°C, leading to an increase in sheet resistance.[1][3] CoSi₂ generally

shows better thermal stability, remaining stable up to approximately 950°C.[2]

Silicon Consumption
During the silicidation reaction, silicon from the substrate is consumed. CoSi₂ consumes a

larger amount of silicon per unit thickness of metal compared to TiSi₂ (approximately 3.64 nm

of Si for every 1 nm of Co, versus 2.27 nm of Si for every 1 nm of Ti).[2] This can be a concern

for devices with very shallow junctions, as excessive silicon consumption can lead to junction

leakage.

Experimental Protocols
The following are generalized experimental protocols for the formation and characterization of

TiSi₂ and CoSi₂ thin films, based on common practices reported in the literature.

Silicide Formation (Salicide Process)
The self-aligned silicide (SALICIDE) process is a common technique used to form silicides on

the source, drain, and gate regions of a transistor simultaneously.

Substrate Preparation: Start with a silicon wafer with patterned gate and source/drain

regions. A standard cleaning procedure (e.g., RCA clean) is performed to remove any

organic and metallic contaminants.

Metal Deposition: A thin layer of either Titanium (for TiSi₂) or Cobalt (for CoSi₂) is deposited

over the entire wafer surface, typically using physical vapor deposition (PVD) techniques like

sputtering.[9] For TiSi₂, a capping layer of TiN is often deposited in-situ to prevent oxidation

of the titanium during annealing.[10]
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First Rapid Thermal Anneal (RTA):

TiSi₂: The wafer is annealed at a temperature of 600-700°C in a nitrogen (N₂) ambient.

This step reacts the metal with the exposed silicon to form the high-resistivity C49 phase

of TiSi₂. The metal over the oxide regions does not react.

CoSi₂: The first RTA is typically performed at a lower temperature, around 450-550°C, to

form CoSi.

Selective Etching: The unreacted metal and the TiN capping layer (in the case of TiSi₂) are

selectively removed using a wet chemical etch. The etchant is chosen to have high

selectivity, removing the metal without attacking the newly formed silicide, silicon, or oxide.

Second Rapid Thermal Anneal (RTA):

TiSi₂: A second, higher temperature anneal (typically >750°C) is performed to convert the

C49 phase to the low-resistivity C54 phase.[11]

CoSi₂: The second RTA is performed at a higher temperature (around 700-800°C) to

convert CoSi into the final, low-resistivity CoSi₂ phase.[9]

Characterization Techniques
Sheet Resistance Measurement: A four-point probe is commonly used to measure the sheet

resistance of the silicide films. This provides a direct measure of the electrical quality of the

film.

Phase Identification: X-ray Diffraction (XRD) is the standard technique to identify the

crystalline phases of the silicide present after annealing.[12] This is particularly crucial for

TiSi₂ to confirm the C49 to C54 phase transformation.

Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron

Microscopy (TEM) are used to examine the surface morphology, thickness, and interface

quality of the silicide films.[13] TEM can also be used for phase identification through

electron diffraction.
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Compositional Analysis: Techniques like Auger Electron Spectroscopy (AES) and Secondary

Ion Mass Spectrometry (SIMS) can be used to determine the elemental composition and

depth profile of the silicide films.[14]

Visualizing the Comparison and Processes
To better illustrate the key differences and formation processes, the following diagrams are

provided.
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Titanium Silicide (TiSi₂)

Cobalt Silicide (CoSi₂)

TiSi₂

Resistivity:
C49: 60-90 µΩ-cm
C54: 13-20 µΩ-cm

Scalability:
Poor due to

linewidth dependency

Thermal Stability:
Agglomerates > 900°C

CoSi₂

Resistivity:
14-20 µΩ-cm

Scalability:
Excellent, no linewidth

dependency

Thermal Stability:
Stable up to ~950°C

Click to download full resolution via product page

Caption: Key property comparison of TiSi₂ and CoSi₂.
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TiSi₂ Process CoSi₂ Process

Start:
Patterned Wafer

Metal Deposition
(Ti/TiN or Co)

First RTA

Selective Metal Etch

600-700°C
Forms C49-TiSi₂

450-550°C
Forms CoSi

Second RTA

Final Silicide>750°C
Forms C54-TiSi₂

700-800°C
Forms CoSi₂

Click to download full resolution via product page

Caption: Generalized SALICIDE process flow for TiSi₂ and CoSi₂.
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For deep sub-micron technologies, CoSi₂ offers a more robust and scalable solution compared

to TiSi₂. The primary advantage of CoSi₂ is the absence of the linewidth-dependent phase

transformation issue that plagues TiSi₂, ensuring the formation of a low-resistivity film even in

the most advanced, scaled-down devices. While TiSi₂ was a workhorse material in previous

technology generations, its limitations in scalability have led to its succession by CoSi₂ in

modern semiconductor manufacturing. Researchers and engineers working on the

development of next-generation electronic devices should consider the superior process

control and scalability of CoSi₂ for achieving optimal performance and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to TiSi₂ and CoSi₂ for Deep Sub-
micron Technologies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#tisi-vs-cosi-for-deep-sub-micron-
technologies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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